[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate
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Overview
Description
[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with methyl 2,6-dichloropyridine-4-carboxylate under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups on the aromatic rings can be replaced by nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate: shares similarities with other aromatic carbamates and pyridine derivatives.
4-Chloro-3-nitrophenyl isocyanate: A precursor in the synthesis of the compound.
Methyl 2,6-dichloropyridine-4-carboxylate: Another precursor used in the synthesis.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and applications. Its dual aromatic and heterocyclic nature provides versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
[2-(4-chloro-3-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3O5/c15-9-2-1-8(5-10(9)20(23)24)18-13(21)6-25-14(22)7-3-11(16)19-12(17)4-7/h1-5H,6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUFBMOZXHNWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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